
Tert-butyl N-(2-chloro-5-hydroxypyridin-3-YL)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl N-(2-chloro-5-hydroxypyridin-3-YL)carbamate is a chemical compound that belongs to the class of carbamates Carbamates are derivatives of carbamic acid and are widely used in various fields such as agriculture, medicine, and industry
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl N-(2-chloro-5-hydroxypyridin-3-YL)carbamate typically involves the reaction of 2-chloro-5-hydroxypyridine with tert-butyl isocyanate under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the use of a suitable solvent such as dichloromethane or tetrahydrofuran is common. The reaction temperature and time are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high volumes of reactants. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity. Safety measures are strictly followed to handle the chemicals and by-products generated during the synthesis.
化学反应分析
Types of Reactions: Tert-butyl N-(2-chloro-5-hydroxypyridin-3-YL)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the pyridine ring can be oxidized to form a corresponding ketone or carboxylic acid derivative.
Reduction: The chlorine atom on the pyridine ring can be reduced to form an amine derivative.
Substitution: The compound can undergo nucleophilic substitution reactions at the chlorine atom, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as potassium permanganate or chromic acid.
Reduction reactions may involve hydrogenation using palladium on carbon or other suitable catalysts.
Substitution reactions may use nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation can yield pyridine-2,5-dione or pyridine-2,5-dicarboxylic acid derivatives.
Reduction can produce 2-amino-5-hydroxypyridine derivatives.
Substitution can result in various substituted pyridine derivatives depending on the nucleophile used.
科学研究应用
Tert-butyl N-(2-chloro-5-hydroxypyridin-3-YL)carbamate has several applications in scientific research:
Chemistry: It can be used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: It can be used in the production of agrochemicals, dyes, and other industrial chemicals.
作用机制
The mechanism by which Tert-butyl N-(2-chloro-5-hydroxypyridin-3-YL)carbamate exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing it from catalyzing its substrate. The molecular targets and pathways involved would vary based on the biological system being studied.
相似化合物的比较
Tert-butyl N-(2-chloro-5-hydroxypyridin-3-YL)carbamate is similar to other carbamate derivatives such as:
Tert-butyl (3-hydroxypyridin-2-yl)carbamate: This compound differs by the position of the hydroxyl group on the pyridine ring.
Tert-butyl (2-chloropyridin-3-yl)carbamate: This compound has a different substitution pattern on the pyridine ring.
Does this cover everything you were looking for, or is there something specific you'd like to know more about?
属性
IUPAC Name |
tert-butyl N-(2-chloro-5-hydroxypyridin-3-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O3/c1-10(2,3)16-9(15)13-7-4-6(14)5-12-8(7)11/h4-5,14H,1-3H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWJHNZPFUPLCTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(N=CC(=C1)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
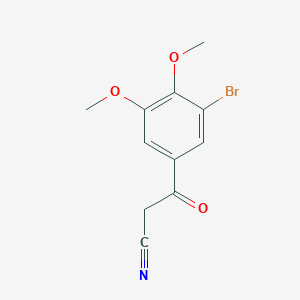
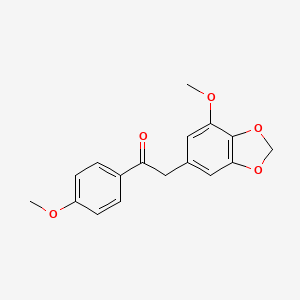
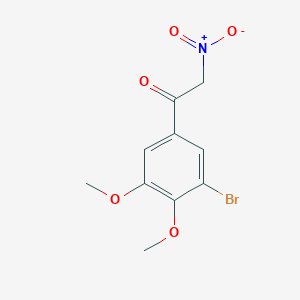
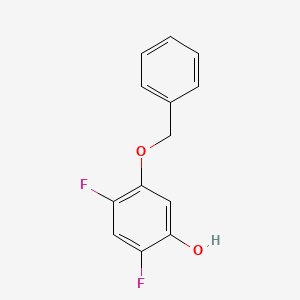
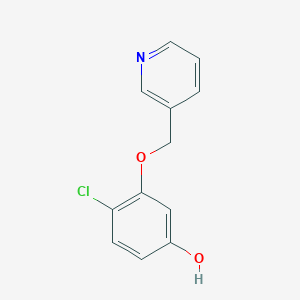

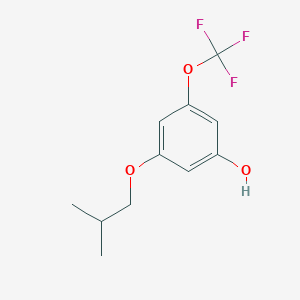
![4-[Hydroxy(4-methylphenyl)methyl]phenol](/img/structure/B8034017.png)

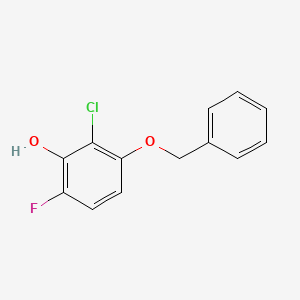
![Tert-butyl N-[(5-fluoro-2-hydroxyphenyl)methyl]carbamate](/img/structure/B8034042.png)

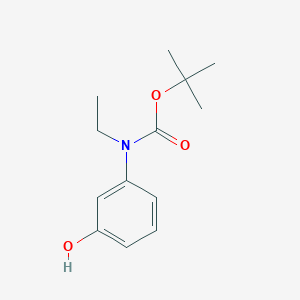
![1-[(4-methylbenzene)sulfonyl]-1H-pyrrol-2-ol](/img/structure/B8034061.png)
